1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

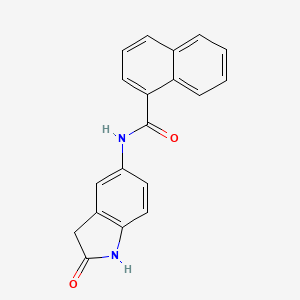

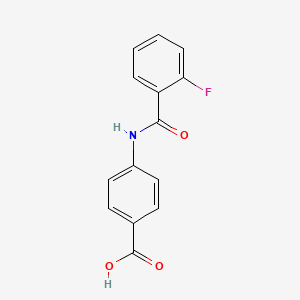

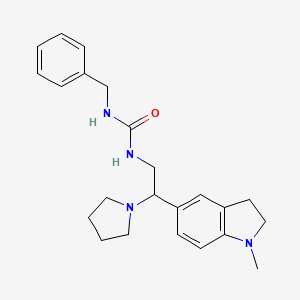

The compound “1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a piperazine ring, and a urea group .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the piperazine ring and the trifluoromethoxyphenyl group. The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a urea group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, the piperazine ring is a six-membered ring with two nitrogen atoms, and the urea group consists of a carbonyl group (C=O) attached to two amine groups (NH2) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the pyrimidine and piperazine rings could influence its solubility, stability, and reactivity .Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

- Synthesis of Novel Pyrazolopyrimidines Derivatives : A study focused on the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for therapeutic applications in cancer and inflammation treatment (Rahmouni et al., 2016).

Antioxidant Activity

- Evaluation of Antioxidant Activity : Another research synthesized derivatives to evaluate their antioxidant activity, suggesting the chemical compound's utility in combating oxidative stress, a factor in many chronic diseases (George et al., 2010).

Chemical Synthesis and Reactivity

- Studies on Pyrimidine Derivatives : Detailed studies on the reactivity of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate were conducted, highlighting the compound's versatility in chemical synthesis (Yamanaka et al., 1979).

Supramolecular Chemistry

- Dimerization of Ureidopyrimidones : Research on the dimerization of ureidopyrimidones via quadruple hydrogen bonding presented insights into the compound's applications in supramolecular chemistry, potentially leading to the development of novel biomaterials (Beijer et al., 1998).

Antibacterial Activity

- Synthesis of Heterocyclic Compounds with Sulfonamido Moiety : This study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, indicating significant antibacterial properties, underscoring the compound's relevance in developing new antibiotics (Azab et al., 2013).

Enzyme Inhibition

- cGMP Phosphodiesterase Inhibitory Activity : The synthesis of a series of phenylpyrazolo[3,4-d]pyrimidones exhibited specific inhibition of cGMP specific phosphodiesterase, showcasing potential for therapeutic applications in cardiovascular diseases (Dumaitre & Dodic, 1996).

Stress-Induced Hyperarousal

- Selective Orexin-1 Receptor Antagonism : A study on a selective orexin-1 receptor antagonist highlighted its efficacy in attenuating stress-induced hyperarousal without hypnotic effects, suggesting potential applications in anxiety and stress disorders (Bonaventure et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N6O3/c1-27-7-9-28(10-8-27)16-12-17(25-13-24-16)30-11-6-23-18(29)26-14-2-4-15(5-3-14)31-19(20,21)22/h2-5,12-13H,6-11H2,1H3,(H2,23,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDMWIGKPOLZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)

![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)

![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)